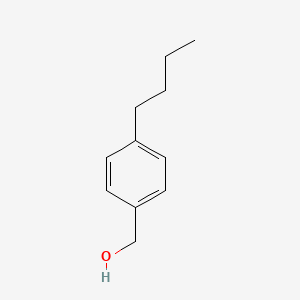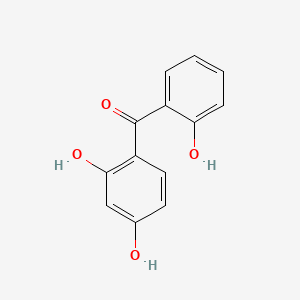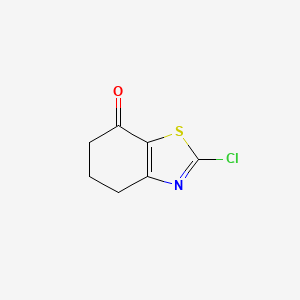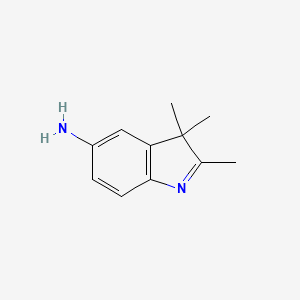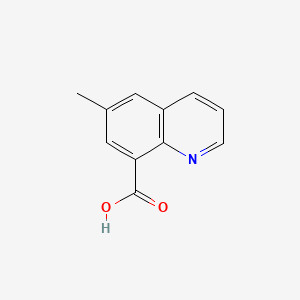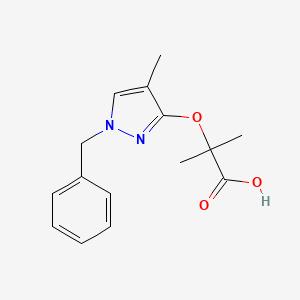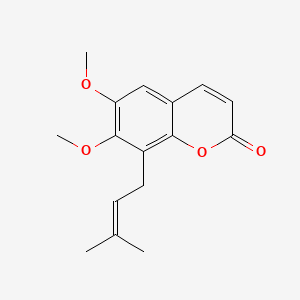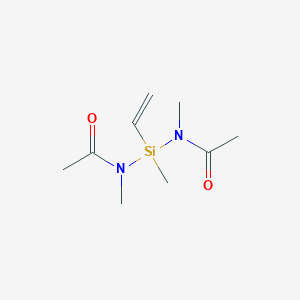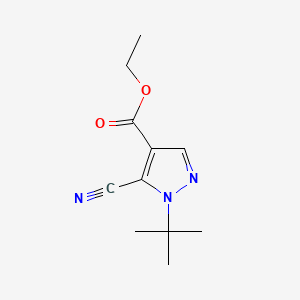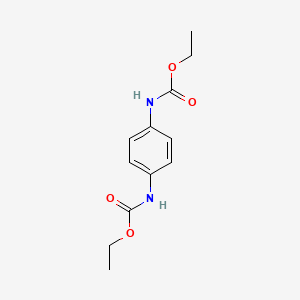
Diethyl 1,4-phenylenebiscarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Diethyl 1,4-phenylenebiscarbamate, such as dithiocarbamates, involves the reaction of amines with carbon (IV) sulfide in a basic medium or alcoholic solution . The challenges experienced during the synthesis of dithiocarbamate and mechanisms to overcome them have been discussed in a paper .Aplicaciones Científicas De Investigación
Catalytic Activity in Reductive N-Carbonylation
Diethyl 1,4-phenylenebiscarbamate has been studied in the context of catalytic reactions. Specifically, its role in the reductive N-carbonylation of dinitroarenes has been explored. Dichlorobis(triphenylphosphine) platinum(II), for instance, has shown good catalytic activity in this reaction, producing compounds like diethyl 4-methyl-1,3-phenylenebiscarbamate (Watanabe, Tsuji, & Takeuchi, 1983).
Antibacterial Activity of Azine Derivatives
Another area of research is the antibacterial activity of azine derivatives. 1,4-Phenylenediamine, reacting with ethyl acetoacetate, has led to derivatives like diethyl (2Z,2'Z)-3,3'-[(1,4-phenylene)-bisimino]dibut-2-enoate, showing strong antibacterial activity against several microorganisms (Elassar, Alsughayer, & Sagheer, 2013).
Potential in Anticancer Drug Development
Research has also explored its potential in anticancer drug development. Diethyl-4,4'-methylenebis(N-phenylcarbamate) (MDU) is a urethane compound originally synthesized for studying polyurethane hydrolysis, which later showed strong cytotoxicity in various cell lines, suggesting potential as an anticancer drug (Matsuoka et al., 2007).
Corrosion Inhibition in Industrial Processes
The compound has been studied for its role in corrosion inhibition in industrial processes. For example, certain phosphonates related to diethyl 1,4-phenylenebiscarbamate have shown effectiveness in inhibiting mild steel corrosion in hydrochloric acid, a common issue in industrial pickling processes (Gupta et al., 2017).
Role in Polymerization Processes
Additionally, its derivatives have been applied in polymerization processes. For instance, Diethylbis(2,2′-bipyridine)Fe/MAO was found to be an extremely active catalyst for the polymerization of 1,3-dienes, demonstrating the compound's utility in this field (Bazzini, Giarrusso, & Porri, 2002).
In Vitro Anticancer Activity
The compound's derivatives have shown in vitro anticancer activity. Phenylene bis-monothiooxamate derivatives, for instance, exhibited significant antitumoral activity against human carcinogenic cells (da Cunha et al., 2017).
Propiedades
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZQFJKYDXBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282884 | |
| Record name | diethyl 1,4-phenylenebiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,4-phenylenebiscarbamate | |
CAS RN |
5466-93-3 | |
| Record name | NSC28606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 1,4-phenylenebiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



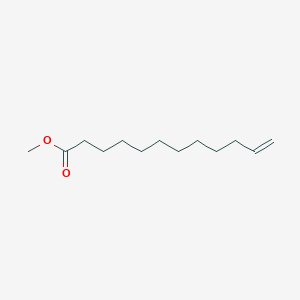
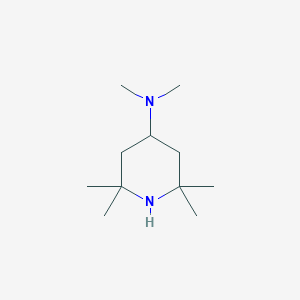
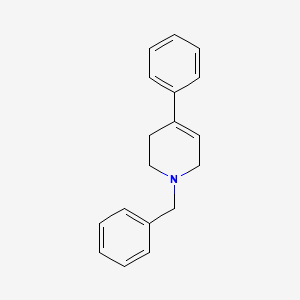
![Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1594370.png)
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
